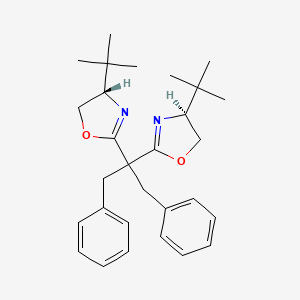
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (UADA) is a synthetic carbohydrate molecule that has been studied extensively due to its potential applications in medicine and biotechnology. UADA is a sugar-like molecule composed of a sugar moiety, acetamido group, and a hydroxyl group. It has been used in a variety of research applications, including as a substrate for enzymes, as a ligand for receptor binding, and as a potential therapeutic molecule. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of UADA research.
Scientific Research Applications
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, as a ligand for receptor binding, and as a potential therapeutic molecule. Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has also been used in the study of carbohydrate-protein interactions and in the development of vaccines. Additionally, Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been used in the study of carbohydrate metabolism and in the synthesis of glycoproteins.
Mechanism of Action
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is believed to act as a substrate for enzymes, as a ligand for receptor binding, and as a potential therapeutic molecule. When Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside binds to an enzyme, it can inhibit the enzyme's activity. When Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside binds to a receptor, it can activate or inhibit the receptor's activity. When Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is used as a therapeutic molecule, it can target specific cells or tissues, resulting in a desired effect.
Biochemical and Physiological Effects
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activities of enzymes, activate or inhibit receptor binding, and target specific cells or tissues. Additionally, Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has several advantages and limitations for lab experiments. One advantage is that Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is relatively easy to synthesize using a variety of methods. Additionally, Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. A limitation of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is that it is not stable in water, making it difficult to use in aqueous solutions.
Future Directions
There are many potential future directions for Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside research. One potential direction is the development of new synthesis methods for Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside. Additionally, further research could be conducted into the biochemical and physiological effects of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside and its potential therapeutic applications. Additionally, further research could be conducted into the structure-activity relationships of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside and its potential uses in drug design. Finally, further research could be conducted into the use of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside as a substrate for enzymes, as a ligand for receptor binding, and as a potential therapeutic molecule.
Synthesis Methods
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Steglich esterification. The Mitsunobu reaction is a coupling reaction that involves the use of a phosphine and an alkoxide to form a carbon-carbon bond. The Ugi reaction is a multi-component reaction that involves the combination of an amine, a carboxylic acid, an isocyanide, and an alcohol to form a polyfunctional molecule. The Steglich esterification is an acid-catalyzed reaction that involves the use of an acid and an alcohol to form an ester.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-undec-10-enoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h3,15-19,21,23-24H,1,4-13H2,2H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWGYMDUHHYOH-NNIGNNQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCCCC=C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCCCCCCCCC=C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)


![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)
![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)


